molecular formula C26H26N2O7 B11162378 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-phenylalanine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-phenylalanine

Cat. No.: B11162378
M. Wt: 478.5 g/mol
InChI Key: KGPCJMLPJOTTBS-NRFANRHFSA-N
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Description

2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a chromen ring system fused with a cyclohexane ring, and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available precursors The amide linkages are then formed through condensation reactions with appropriate amine and acyl chloride derivatives

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to streamline the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The chromen ring system can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the amide linkages can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, modulating their activity. The amide linkages and phenylpropanoic acid moiety can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID
  • **2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETIC ACID
  • **2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)BUTANOIC ACID

Uniqueness

The uniqueness of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID lies in its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H26N2O7/c29-23(28-21(25(31)32)12-16-6-2-1-3-7-16)14-27-24(30)15-34-17-10-11-19-18-8-4-5-9-20(18)26(33)35-22(19)13-17/h1-3,6-7,10-11,13,21H,4-5,8-9,12,14-15H2,(H,27,30)(H,28,29)(H,31,32)/t21-/m0/s1

InChI Key

KGPCJMLPJOTTBS-NRFANRHFSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)O)OC2=O

Origin of Product

United States

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